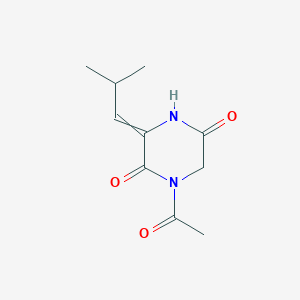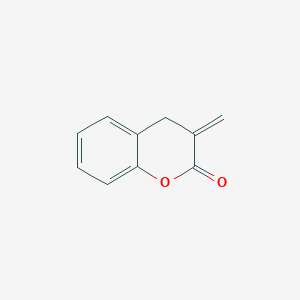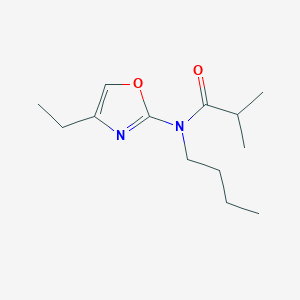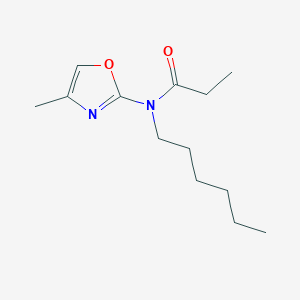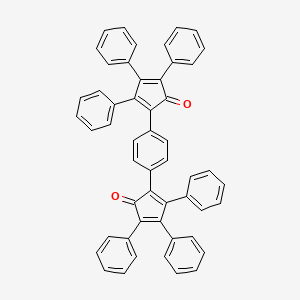![molecular formula C18H12O6P2 B14628807 1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis- CAS No. 55330-71-7](/img/structure/B14628807.png)
1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and phosphite groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- typically involves the reaction of appropriate phenolic compounds with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The phenolic compounds are first converted to their corresponding phosphorochloridates, which then undergo cyclization to form the desired benzodioxaphosphole structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite groups to phosphines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through its phosphite groups, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Benzodioxaphosphole, 2,2,2-trichloro-2,2-dihydro-: This compound has a similar core structure but with different substituents, leading to distinct chemical properties and reactivity.
2,2’-[1,2-phenylenebis(oxy)]bis-1,3,2-benzodioxaphosphole: Another closely related compound with variations in the aromatic ring substituents.
Uniqueness
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is unique due to its specific arrangement of aromatic rings and phosphite groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
55330-71-7 |
|---|---|
Molekularformel |
C18H12O6P2 |
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
2-[2-(1,3,2-benzodioxaphosphol-2-yloxy)phenoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C18H12O6P2/c1-2-8-14-13(7-1)19-25(20-14)23-17-11-5-6-12-18(17)24-26-21-15-9-3-4-10-16(15)22-26/h1-12H |
InChI-Schlüssel |
NKYUSHOMSREBQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OP(O2)OC3=CC=CC=C3OP4OC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


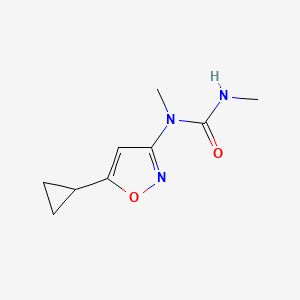
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)

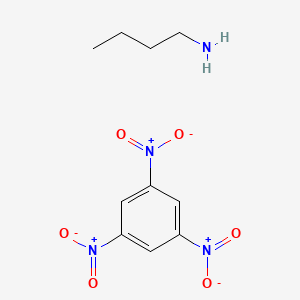
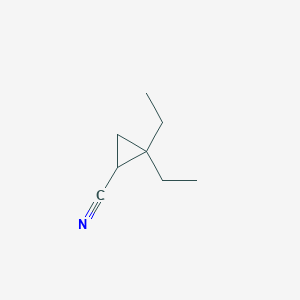
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)

